2-(4-chloro-2,6-dinitrophenyl)acetaldehyde
Overview
Description
2-(4-chloro-2,6-dinitrophenyl)acetaldehyde is an organic compound with the molecular formula C8H5ClN2O5 It is characterized by the presence of a chloro group and two nitro groups attached to a phenyl ring, along with an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2,6-dinitrophenyl)acetaldehyde typically involves the nitration of 4-chlorobenzaldehyde followed by further chemical modifications. One common method includes:
Nitration: 4-chlorobenzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 6 positions.
Reduction: The resulting 2,6-dinitro-4-chlorobenzaldehyde is then reduced to form the corresponding alcohol.
Oxidation: Finally, the alcohol is oxidized to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction processes, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2,6-dinitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(4-chloro-2,6-dinitrophenyl)acetic acid.
Reduction: 2-(4-chloro-2,6-diaminophenyl)acetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-2,6-dinitrophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2,6-dinitrophenyl)acetaldehyde involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with proteins and enzymes, potentially inhibiting their function. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2,6-dinitrophenyl)acetic acid
- 2-(4-chloro-2,6-diaminophenyl)acetaldehyde
- 4-chloro-2,6-dinitrobenzaldehyde
Uniqueness
2-(4-chloro-2,6-dinitrophenyl)acetaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-chloro-2,6-dinitrophenyl)acetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O5/c9-5-3-7(10(13)14)6(1-2-12)8(4-5)11(15)16/h2-4H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQRNOJLAWQKJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC=O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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